

# An In-Depth Technical Guide to 11-Bromoundecanoic Acid (CAS: 2834-05-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *11-Bromoundecanoic acid*

Cat. No.: *B048718*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**11-Bromoundecanoic acid**, with the CAS number 2834-05-1, is a versatile bifunctional molecule that serves as a crucial building block in a multitude of applications, ranging from polymer synthesis and surface functionalization to the development of advanced drug delivery systems.<sup>[1]</sup> Its structure, featuring a terminal bromine atom and a carboxylic acid group separated by a ten-carbon aliphatic chain, allows for orthogonal chemical modifications, making it an invaluable tool for researchers in chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of **11-bromoundecanoic acid**, complete with detailed experimental protocols and data presented for easy reference.

## Chemical and Physical Properties

**11-Bromoundecanoic acid** is a white to off-white crystalline solid at room temperature.<sup>[2]</sup> Its bifunctional nature, possessing both a reactive alkyl halide and a carboxylic acid, dictates its chemical behavior and wide-ranging utility.

## Identifiers and Descriptors

Property	Value	Reference(s)
IUPAC Name	11-bromoundecanoic acid	<a href="#">[3]</a>
CAS Number	2834-05-1	<a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>21</sub> BrO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	265.19 g/mol	<a href="#">[3]</a>
Canonical SMILES	C(CCCCCBr)CCCC(=O)O	<a href="#">[3]</a>
InChI	InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)	<a href="#">[3]</a>
InChIKey	IUDGNRWYNNOEIKF-UHFFFAOYSA-N	<a href="#">[3]</a>

## Physical and Chemical Data

Property	Value	Reference(s)
Melting Point	45-48 °C	
Boiling Point	173-174 °C at 2 mmHg	
Density	~1.216 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	113 °C	<a href="#">[2]</a>
Water Solubility	Insoluble	<a href="#">[2]</a>
XLogP3	4.5	<a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[3]</a>

## Spectral Data

Spectroscopic data is essential for the identification and characterization of **11-bromoundecanoic acid**.

Technique	Key Features
<sup>1</sup> H NMR	Signals corresponding to the methylene protons of the alkyl chain and the carboxylic acid proton. The protons adjacent to the bromine atom and the carbonyl group will be shifted downfield.[4]
<sup>13</sup> C NMR	Resonances for the eleven carbon atoms, with the carbonyl carbon and the carbon bonded to the bromine atom appearing at characteristic chemical shifts.[4]
FT-IR	A broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl chain, a sharp C=O stretch from the carbonyl group, and a C-Br stretch.
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.[4]

## Synthesis and Reactivity

### Synthesis of 11-Bromoundecanoic Acid

The most common and industrially practiced synthesis of **11-bromoundecanoic acid** involves the anti-Markovnikov hydrobromination of 10-undecenoic acid. This reaction is typically carried out in the presence of a radical initiator, such as a peroxide, and in the absence of free oxygen to achieve high yields of the terminal bromide.[5]

#### Materials:

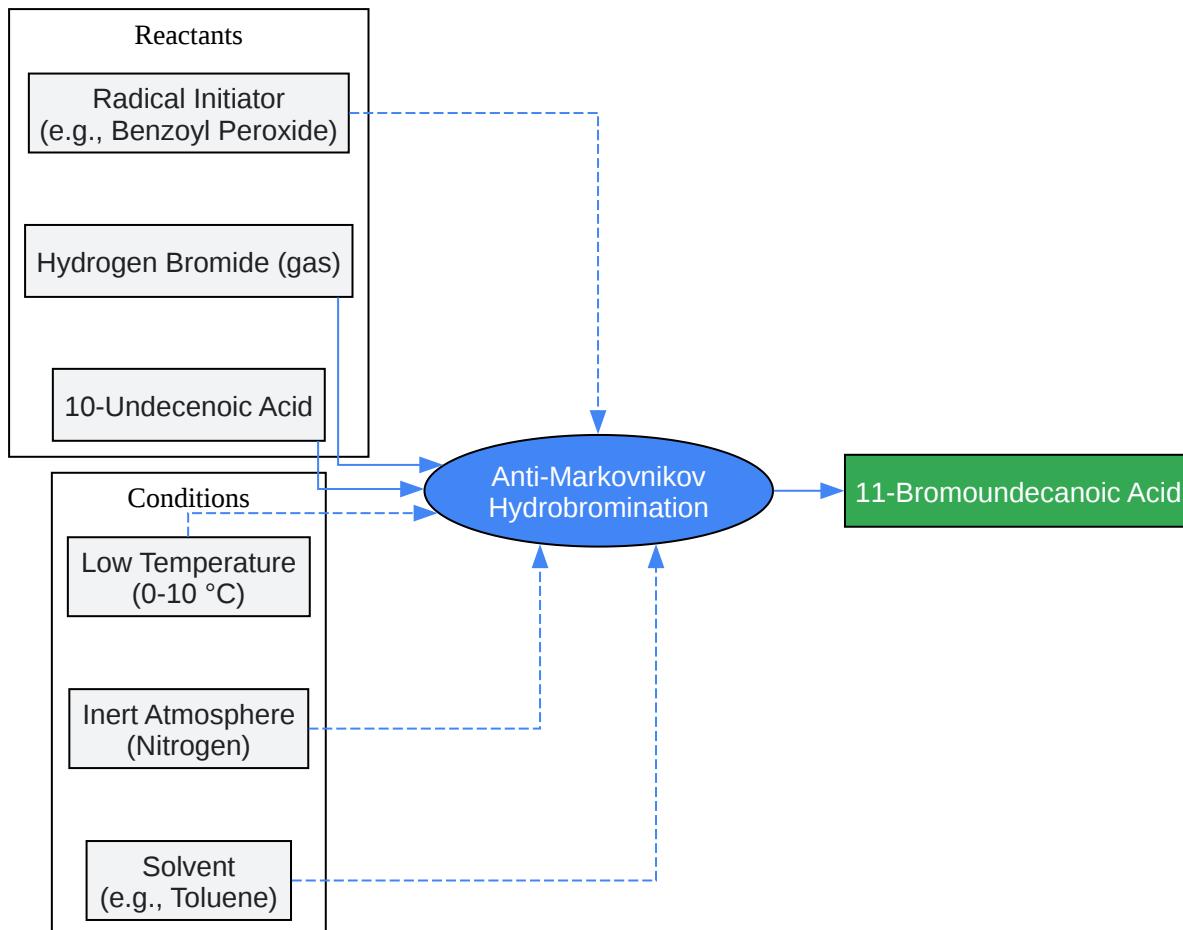
- 10-Undecenoic acid
- Toluene (or another suitable solvent like benzene or cyclohexane)
- Hydrogen bromide (gas)
- Benzoyl peroxide (or another radical initiator)

- Nitrogen gas

Procedure:

- In a reaction vessel equipped with a gas inlet, stirrer, and thermometer, dissolve 10-undecenoic acid in toluene. The mass ratio of toluene to undecylenic acid can range from 3:1 to 4:1.[6]
- Add the radical initiator (e.g., benzoyl peroxide) to the solution.
- Purge the reaction vessel with nitrogen gas to remove any oxygen.[5]
- Cool the reaction mixture to 0-10 °C using an ice bath.
- Bubble hydrogen bromide gas through the stirred solution while maintaining the temperature. The molar ratio of hydrogen bromide to undecylenic acid should be approximately 1.05:1.[7]
- Monitor the reaction progress by techniques such as TLC or GC.
- Upon completion, stop the flow of hydrogen bromide and purge the vessel with nitrogen to remove any excess HBr.
- The reaction mixture can be further processed by direct freezing crystallization. Cool the solution to between -4 °C and -16 °C to crystallize the **11-bromoundecanoic acid**.[7][8]
- Filter the crystalline product and wash with cold solvent.
- The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Yield: This process can achieve yields of over 90%.[6]



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### Synthesis of **11-Bromoundecanoic Acid**.

## Key Reactions

The bifunctional nature of **11-bromoundecanoic acid** allows for a variety of chemical transformations at both the carboxylic acid and the bromo-terminated ends.

The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.<sup>[9]</sup>

- Amination: Reaction with ammonia yields 11-aminoundecanoic acid, a monomer for Nylon-11.<sup>[4][10][11]</sup>
- Azide Formation: Reaction with sodium azide produces 11-azidoundecanoic acid, a precursor for "click" chemistry reactions.
- Thiol Formation: Conversion to the corresponding thiol, 11-mercaptoundecanoic acid, is crucial for the formation of self-assembled monolayers on gold surfaces.
- Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide leads to the formation of an ether linkage.<sup>[1][12][13][14]</sup>

Materials:

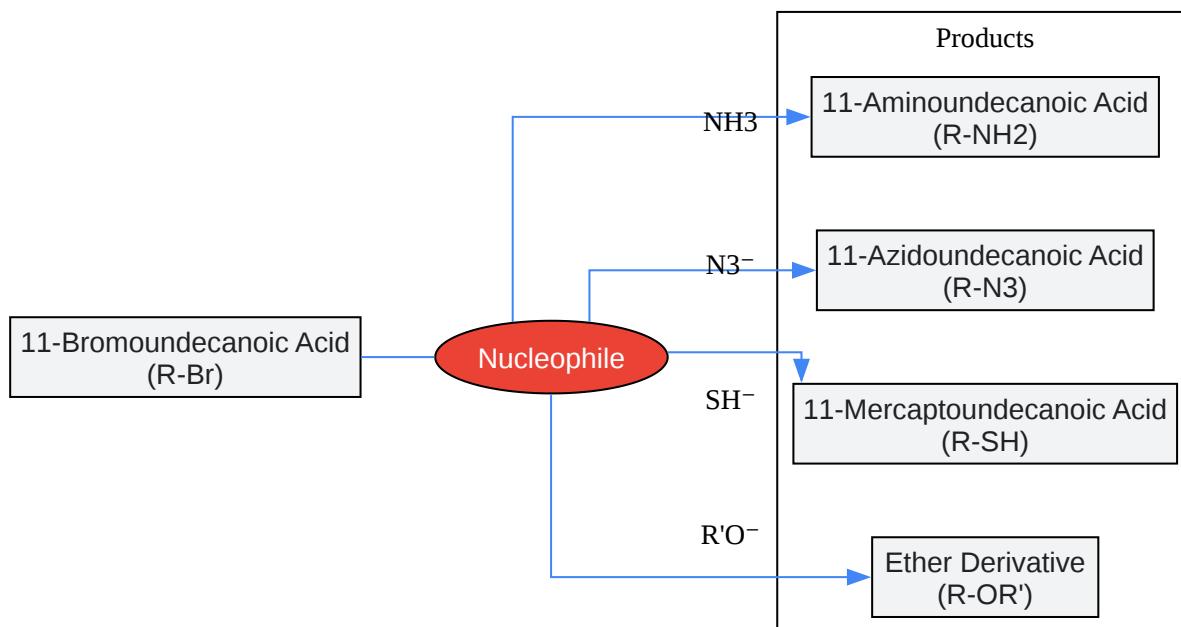
- **11-Bromoundecanoic acid**
- Aqueous ammonia (e.g., 28-32%)
- Deionized water

Procedure:

- In a pressure reactor, disperse **11-bromoundecanoic acid** in an excess of aqueous ammonia. The molar ratio of ammonia to the acid is typically high (e.g., 10:1 or more).<sup>[6]</sup>
- The reaction can be initiated at a low temperature (e.g., 0-10 °C) and then gradually heated to around 30-32 °C.<sup>[11]</sup>
- Stir the reaction mixture vigorously for an extended period (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC).
- After the reaction is complete, heat the mixture to remove excess ammonia.
- Cool the solution to induce crystallization of the 11-aminoundecanoic acid.

- Filter the product, wash with cold water, and dry.

Yield: Yields can be up to 92.6%.[\[6\]](#)



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### Nucleophilic substitution reactions of **11-Bromoundecanoic Acid**.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

- Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (DCC) yields the corresponding ester.[\[14\]](#)
- Amidation: Reaction with an amine using a coupling agent forms an amide bond.[\[1\]](#)
- Cyclization: Intramolecular nucleophilic substitution where the carboxylate acts as a nucleophile to displace the bromide, forming a lactone (oxacyclododecan-2-one).[\[15\]](#)[\[16\]](#)

**Materials:**

- **11-Bromoundecanoic acid**
- Potassium carbonate ( $K_2CO_3$ )
- Dimethyl sulfoxide (DMSO)

**Procedure:**

- In a three-necked flask equipped with a stirrer and condenser, add potassium carbonate to dimethyl sulfoxide.
- Heat the mixture to approximately 100 °C.
- Slowly add a solution of **11-bromoundecanoic acid** in DMSO to the heated mixture over about 1 hour with vigorous stirring.
- After the addition is complete, allow the reaction to proceed for several hours.
- Cool the mixture to room temperature and filter to remove the inorganic salts.
- Dilute the filtrate with water and extract the product with a nonpolar solvent (e.g., petroleum ether).
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by distillation or chromatography to yield the lactone.

Yield: This procedure can result in yields of 79-83% for the monomeric lactone.[\[15\]](#)

## Applications in Research and Development

### Self-Assembled Monolayers (SAMs)

Derivatives of **11-bromoundecanoic acid**, particularly 11-mercaptoundecanoic acid, are widely used to form self-assembled monolayers on gold surfaces. These SAMs create well-

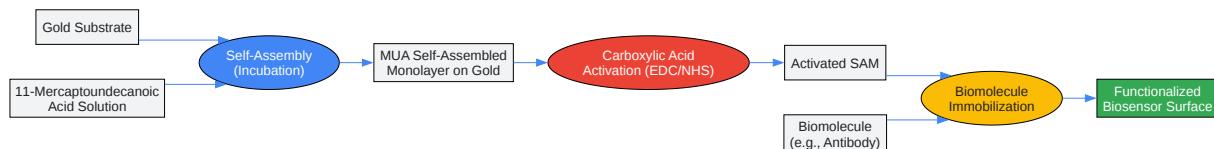
defined surfaces with terminal carboxylic acid groups that can be further functionalized, for example, for the immobilization of biomolecules in biosensors.[\[2\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

#### Materials:

- Gold-coated substrate (e.g., gold electrode, SPR chip)
- 11-Mercaptoundecanoic acid (MUA)
- Ethanol (absolute)
- Deionized water
- Nitrogen gas

#### Procedure:

- Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, UV/ozone treatment can be employed.[\[23\]](#)
- SAM Formation: Prepare a dilute solution of 11-mercaptoundecanoic acid in ethanol (e.g., 1-10 mM). Immerse the cleaned gold substrate in this solution.
- Incubation: Allow the self-assembly to proceed for an extended period, typically 18-24 hours, at room temperature in a sealed container to prevent solvent evaporation and contamination.[\[22\]](#)[\[23\]](#)
- Rinsing: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
- Drying: Dry the functionalized substrate under a stream of nitrogen.
- Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[\[22\]](#)

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Workflow for SAM formation and biosensor fabrication.

## Polymer Synthesis

**11-Bromoundecanoic acid** can be utilized as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The bromine atom serves as the initiating site for polymer chain growth, while the carboxylic acid group can be used for post-polymerization modification or for anchoring the initiator to a surface to grow polymer brushes.[3][24][25][26][27][28]

### Materials:

- Substrate with surface hydroxyl or amine groups (e.g., silicon wafer, glass slide)
- 11-Bromoundecanoyl chloride (prepared from **11-bromoundecanoic acid** and a chlorinating agent like thionyl chloride)
- Triethylamine or other base
- Anhydrous solvent (e.g., toluene)
- Monomer (e.g., methyl methacrylate, styrene)
- ATRP catalyst (e.g., Cu(I)Br)
- Ligand (e.g., PMDETA)

- Solvent for polymerization

Procedure:

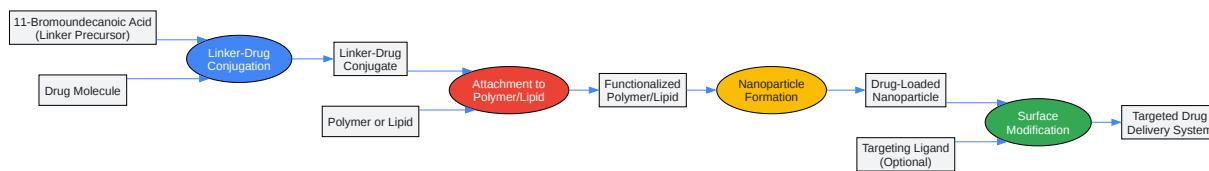
- Initiator Immobilization:
  - Clean and activate the substrate surface to expose hydroxyl or amine groups.
  - React the substrate with **11-bromoundecanoyl chloride** in the presence of a base to covalently attach the initiator to the surface.
  - Rinse the substrate thoroughly to remove any unreacted initiator.
- Polymerization:
  - Place the initiator-functionalized substrate in a reaction vessel.
  - Add the monomer, ATRP catalyst, and ligand dissolved in a suitable solvent.
  - Degas the solution by several freeze-pump-thaw cycles and backfill with an inert gas.
  - Heat the reaction mixture to the desired temperature to initiate polymerization.
  - Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
- Termination and Purification:
  - Stop the polymerization by exposing the reaction mixture to air.
  - Remove the substrate and wash it extensively with a good solvent for the polymer to remove any physisorbed polymer chains.
  - Dry the substrate.

## Drug Delivery Systems

The bifunctional nature of **11-bromoundecanoic acid** makes it an excellent linker molecule in the design of drug delivery systems.[29][30][31] It can be used to connect a targeting moiety to

a therapeutic agent or to functionalize nanoparticles for drug encapsulation and controlled release.[6][32] Its derivative, 11-aminoundecanoic acid, is also used for these purposes.[31]

- **Linker-Drug Conjugation:** The carboxylic acid end of **11-bromoundecanoic acid** can be activated (e.g., with EDC/NHS) and reacted with an amine group on a drug molecule to form a stable amide bond. Alternatively, the bromo-end can be converted to an azide for click chemistry conjugation.[11][33][34]
- **Functionalization of Nanoparticle Precursor:** The other end of the linker-drug conjugate can be attached to a polymer or lipid that will form the nanoparticle. For example, if the bromo-end is free, it can be used in a polymerization reaction.
- **Nanoparticle Formulation:** The functionalized polymer or lipid is then used to formulate nanoparticles, encapsulating the drug. This can be achieved through methods like nanoprecipitation or self-assembly.
- **Targeting Ligand Attachment (Optional):** The surface of the nanoparticles can be further modified by attaching targeting ligands to direct the drug delivery system to specific cells or tissues.



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Generalized workflow for a nanoparticle drug delivery system.

## Synthesis of Surfactants

**11-Bromoundecanoic acid** is a precursor for the synthesis of various surfactants, including esterquats and betaines. These amphiphilic molecules have applications in various industries.

[23]

#### Step 1: Esterification

- Convert **11-bromoundecanoic acid** to its methyl ester, methyl 11-bromoundecanoate, by reacting it with methanol in the presence of an acid catalyst.

#### Step 2: Amination

- React methyl 11-bromoundecanoate with a secondary or tertiary amine (e.g., hexylamine, dodecylamine) to form the corresponding amine ester.

#### Step 3: Quaternization

- Convert the amine ester to a quaternary ammonium salt (esterquat) by reacting it with an alkylating agent, such as methyl iodide.

#### Step 4: Saponification

- Saponify the esterquat using a base like lithium hydroxide (LiOH) to yield the final betaine product.



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Four-step synthesis of betaines from **11-Bromoundecanoic Acid**.

## Safety and Handling

**11-Bromoundecanoic acid** is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**11-Bromoundecanoic acid** is a highly valuable and versatile chemical compound with a broad spectrum of applications in scientific research and industrial development. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential building block for the synthesis of polymers, the functionalization of surfaces, the creation of novel surfactants, and the design of sophisticated drug delivery systems. The detailed protocols and data provided in this guide are intended to facilitate its effective use by researchers and professionals in their respective fields.

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